molecular formula C13H14N4O3 B12982860 4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole

4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole

Cat. No.: B12982860
M. Wt: 274.28 g/mol
InChI Key: STOFFQQKZTTZMN-UHFFFAOYSA-N
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Description

4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of a nitrophenyl group and an oxetane ring further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole typically involves multi-step reactions. One common method starts with the preparation of the oxetane ring, followed by the introduction of the nitrophenyl group. The final step involves the formation of the triazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted triazoles and nitro-oxidized derivatives.

Scientific Research Applications

4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, influencing cellular pathways. The oxetane ring provides stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-((3-(4-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole
  • 4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,3-triazole

Uniqueness

4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. The combination of the triazole ring, nitrophenyl group, and oxetane ring makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

4-methyl-3-[[3-(3-nitrophenyl)oxetan-3-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C13H14N4O3/c1-16-9-14-15-12(16)6-13(7-20-8-13)10-3-2-4-11(5-10)17(18)19/h2-5,9H,6-8H2,1H3

InChI Key

STOFFQQKZTTZMN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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